molecular formula C19H17N5O4S B11266526 3-[(3,4-dimethoxyphenyl)methyl]-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-[(3,4-dimethoxyphenyl)methyl]-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11266526
M. Wt: 411.4 g/mol
InChI Key: QQBIGIHRTCIBPQ-UHFFFAOYSA-N
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Description

3-[(3,4-Dimethoxyphenyl)methyl]-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dimethoxyphenyl)methyl]-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carbon disulfide, followed by the reaction with an appropriate alkylating agent.

    Formation of the Thiadiazine Ring: The thiadiazine ring is formed by the reaction of the triazole intermediate with a suitable thiocarbonyl compound.

    Introduction of Substituents: The 3,4-dimethoxyphenyl and 3-nitrophenyl groups are introduced through nucleophilic substitution reactions, using appropriate starting materials and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, 3-[(3,4-dimethoxyphenyl)methyl]-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exhibits potential antimicrobial, anticancer, and anti-inflammatory activities. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its ability to inhibit specific enzymes and receptors makes it a promising lead compound for the development of new pharmaceuticals.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(3,4-dimethoxyphenyl)methyl]-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have a different arrangement of the triazole and thiadiazine rings, which can affect their reactivity and biological properties.

    1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines: Another isomeric form with distinct chemical and biological characteristics.

Uniqueness

The uniqueness of 3-[(3,4-dimethoxyphenyl)methyl]-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine lies in its specific substituents, which confer unique chemical and biological properties. The presence of the 3,4-dimethoxyphenyl and 3-nitrophenyl groups can enhance its activity and selectivity towards certain biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H17N5O4S

Molecular Weight

411.4 g/mol

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C19H17N5O4S/c1-27-16-7-6-12(8-17(16)28-2)9-18-20-21-19-23(18)22-15(11-29-19)13-4-3-5-14(10-13)24(25)26/h3-8,10H,9,11H2,1-2H3

InChI Key

QQBIGIHRTCIBPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN=C3N2N=C(CS3)C4=CC(=CC=C4)[N+](=O)[O-])OC

Origin of Product

United States

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